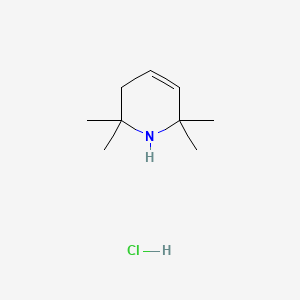

2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride

Vue d'ensemble

Description

2,2,6,6-Tetramethylpiperidine is a hindered secondary amine . It is an organic compound of the amine class . In appearance, it is a colorless liquid and has a “fishy”, amine-like odor .

Synthesis Analysis

Many routes for the synthesis of 2,2,6,6-Tetramethylpiperidine have been reported . One method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction . Diazotization of 4-amino-2,2,6,6-tetramethylpiperidine in acetic or sulfuric acid affords 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine in high yield .Molecular Structure Analysis

The empirical formula of 2,2,6,6-Tetramethylpiperidine is C9H19N . The molecular weight is 141.25 . The SMILES string is CC1©CCCC©©N1 . The InChI is 1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3 .Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize various compounds . It can be used to prepare allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant, N-methylated amines via N-methylation by reacting with CO2 and phenylsilane, and propargylamines via three-component Mannich coupling reaction with aldehydes and alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethylpiperidine include a refractive index of n20/D 1.445 (lit.) , a boiling point of 152 °C (lit.) , and a density of 0.837 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Neuroprotective Effects in Parkinson's Disease

Research has investigated the role of compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (a compound related to 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride) in the development of Parkinson's disease models. These studies have explored the mechanisms of neurotoxicity and potential neuroprotective strategies against dopaminergic neuron damage, which is characteristic of Parkinson's disease. The findings suggest a complex interplay between various compounds and the neurodegenerative processes, highlighting the need for further research to elucidate these mechanisms and develop effective neuroprotective interventions (Yang et al., 2017), (Vaglini et al., 2013), (Torres et al., 2017).

Studies on Peptides and Proteins

Research on the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), which shares structural similarities with 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride, has provided insights into peptide and protein dynamics. These studies have utilized TOAC to investigate the secondary structure of peptides, their interactions with membranes, and the orientation of peptides in membrane environments. This research offers valuable information for understanding peptide function and designing peptide-based therapeutics (Schreier et al., 2012).

Environmental and Toxicological Studies

The environmental impact and toxicological profiles of related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied. These investigations have focused on the mechanisms of toxicity, environmental persistence, and effects on non-target organisms. The findings from these studies contribute to a better understanding of the environmental and health risks associated with chemical exposure and inform regulatory and mitigation strategies (Zuanazzi et al., 2020).

Pharmacological Properties and Pleiotropic Effects

Research on penehyclidine hydrochloride, a compound with anticholinergic properties, has revealed its potential for treating various conditions such as COPD, organophosphorus poisoning, and as a preanesthetic medication. Studies have highlighted its pharmacological properties, including bronchodilation, neuroprotection, and organ protection, suggesting its versatility as a therapeutic agent (Xiao et al., 2012), (Wang et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

2,2,6,6-tetramethyl-1,3-dihydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-8(2)6-5-7-9(3,4)10-8;/h5-6,10H,7H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVPCYQSAXQGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=CC(N1)(C)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143350 | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1005-71-6 | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis(3-methylbutyl) [2-(dibutylamino)-2-oxoethyl]phosphonate](/img/structure/B3044774.png)

![N-[Phenyl(trimethylsilyl)methyl]acetamide](/img/structure/B3044779.png)

![Benzamide, 4-(1,1-dimethylethyl)-N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-7-quinolinyl]-](/img/structure/B3044780.png)

![Acetic acid, [(4-nitrophenyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B3044783.png)

![3-Ethylidene-1,5-dimethyl-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B3044787.png)